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Alliin

Cholesterol biosynthesis inhibition Cardiovascular research Squalene monooxygenase

Researchers studying cholesterol biosynthesis face reproducibility issues with unstable allicin. Alliin (CAS 17795-26-5) provides a stable, odorless sulfoxide with defined squalene monooxygenase inhibition (IC50 120 μM) - 3.3-fold more potent than diallyl disulfide. • Stereochemically defined for consistent alliinase-mediated conversion in biocatalytic workflows. • Rapid kinetics (Tmax <10 min, elimination <6 h) suit pulse-exposure study designs. • ≥98% purity with verified HPLC/NMR data supports reproducible calibration and SAR.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 17795-26-5
Cat. No. B116996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliin
CAS17795-26-5
Synonymsalliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC=CCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1
InChIKeyXUHLIQGRKRUKPH-ITZCMCNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Alliin (CAS 17795-26-5): A Stable Cysteine Sulfoxide Precursor for Allicin-Mediated Bioactivity Studies


Alliin (S-allyl-L-cysteine sulfoxide) is a sulfur-containing amino acid derivative of L-cysteine and the primary organosulfur compound found in intact garlic (Allium sativum) . Unlike its unstable downstream product allicin, alliin is odorless and chemically stable, serving as the key precursor that is enzymatically converted to allicin upon tissue disruption . Its role as a pro-drug-like molecule has made it a critical tool for investigating oxidative stress, inflammatory pathways, cholesterol biosynthesis, and antimicrobial mechanisms in controlled laboratory settings .

Why Alliin Cannot Be Replaced by Allicin, SAC, or Other Garlic-Derived Analogs in Controlled Studies


Despite their common garlic origin, alliin, allicin, S-allylcysteine (SAC), diallyl disulfide, and diallyl trisulfide exhibit fundamentally different physicochemical properties, pharmacokinetic profiles, and biological activities that preclude simple substitution. Alliin's stability as a sulfoxide contrasts sharply with allicin's inherent instability and rapid degradation [1]. Furthermore, direct head-to-head studies reveal that alliin possesses a distinct inhibitory profile against human squalene monooxygenase compared to other garlic compounds, and its rapid absorption and elimination kinetics differ markedly from the prolonged circulation of allicin and vinyldithiines [2][3]. Substituting alliin with SAC or allicin without considering these quantitative differences will introduce uncontrolled variables, compromising experimental reproducibility and data interpretation.

Quantitative Comparative Evidence for Alliin vs. Closest Analogs: IC50, PK, Stability, and Stereochemistry


Alliin Demonstrates Superior Squalene Monooxygenase Inhibition Potency Compared to Diallyl Disulfide and Diallyl Trisulfide

In a direct head-to-head comparison using purified recombinant human squalene monooxygenase, alliin exhibited an IC50 of 120 μM. This is 3.3-fold more potent than diallyl disulfide (IC50 = 400 μM) and 1.6-fold more potent than diallyl trisulfide (IC50 = 195 μM). S-allylcysteine (SAC) demonstrated a slightly lower IC50 of 110 μM, but alliin's structural features as the native sulfoxide precursor offer distinct downstream metabolic properties [1].

Cholesterol biosynthesis inhibition Cardiovascular research Squalene monooxygenase

Alliin Exhibits a Rapid Absorption and Clearance Profile Distinct from Allicin and Vinyldithiines

In a comparative pharmacokinetic study in rats following oral administration (8 mg/kg), alliin exhibited a markedly different blood activity profile compared to allicin and vinyldithiines. Alliin reached maximum blood levels within the first 10 minutes and was eliminated from blood almost completely after 6 hours. In contrast, allicin peaked at 30–60 minutes and vinyldithiines at 120 minutes, with both compounds maintaining blood levels >1000 ng-Eq/ml after 72 hours [1].

Pharmacokinetics Drug metabolism Bioavailability

Alliin's Superior Chemical Stability Establishes It as the Preferred Analytical Standard for Allicin Quantification

A quantitative method using supercritical fluid extraction (SFE) and HPLC demonstrated that alliin is a far more stable and commercially prevalent compound than allicin, making it an ideal internal standard for routine analysis of allicin in garlic products [1]. While allicin degrades rapidly under various pH and temperature conditions, alliin maintains integrity, allowing for accurate and reproducible quantification. The method achieved 96% recovery for allicin with a precision of 3% RSD when using alliin as a standard [1].

Analytical chemistry Quality control Standardization

Alliinase Stereospecificity: (-)-Alliin Is Converted More Selectively Than (+)-Alliin

Purified alliinase from Ensifer adhaerens stoichiometrically converts (-)-alliin to allicin, pyruvic acid, and ammonia more selectively than (+)-alliin, which is the naturally occurring substrate for plant alliinase [1]. This stereospecificity underscores that not all alliin preparations are functionally equivalent; the stereochemical purity of the compound can significantly influence enzymatic conversion efficiency and, consequently, the yield of bioactive allicin.

Enzymology Biocatalysis Stereochemistry

Functional Divergence from Isoalliin: Alliin Is the Precursor to Allicin, Not the Lachrymatory Factor

While alliin and isoalliin are structural isomers, their biological roles are distinct. Alliin is the precursor to allicin, a broad-spectrum antimicrobial and anticancer agent, whereas isoalliin is the precursor of the onion lachrymatory factor and is associated with discoloration in garlic and onion [1]. This functional divergence means that isoalliin cannot substitute for alliin in studies focused on allicin-mediated bioactivity. The synthetic pathway and downstream products are entirely different.

Phytochemistry Garlic chemistry Bioactive compounds

Alliin Content Increases with Thermal Processing, Enhancing Its Antioxidant Capacity

Thermal processing of alliin extracts significantly enhances their antioxidant capacity. The IC50 value of alliin extract in the DPPH radical scavenging assay decreased from 46.6 mg/mL (untreated) to 7.3 mg/mL (treated), indicating a 6.4-fold increase in potency. Concurrently, the antioxidant capacity measured by FRAP assay increased from 1.45 mmol/L of FeSO4 equivalent (untreated) to 4.36 mmol/L of FeSO4 equivalent (treated) at a concentration of 16 mg/mL [1]. This suggests that thermally processed alliin preparations may be more effective in antioxidant applications.

Antioxidant activity Food processing DPPH assay

High-Value Application Scenarios for Alliin Based on Quantitative Differentiation


Cholesterol Biosynthesis Inhibition Studies

Alliin's 3.3-fold higher potency against human squalene monooxygenase compared to diallyl disulfide [1] makes it the preferred garlic-derived compound for mechanistic studies of cholesterol biosynthesis and for screening potential hypocholesterolemic agents. Its IC50 of 120 μM provides a quantifiable benchmark for structure-activity relationship (SAR) investigations.

Acute Pharmacokinetic Modeling and Prodrug Design

Alliin's rapid absorption (Tmax < 10 min) and complete blood elimination within 6 hours [1] distinguish it from the sustained-release profiles of allicin and vinyldithiines. This kinetic profile is ideal for designing prodrugs that require a sharp, short-lived pharmacological pulse, or for studies investigating the first-pass metabolism of garlic constituents.

Analytical Standardization and Quality Control of Garlic Products

Due to its superior stability compared to allicin [1], alliin is the compound of choice as an internal standard for HPLC and SFE methods aimed at quantifying allicin in fresh garlic, powders, and dietary supplements. Procurement of high-purity alliin ensures reproducible calibration curves and method validation across different laboratories.

Enzymatic Biocatalysis and Allicin Generation Systems

The stereospecific conversion of (-)-alliin by alliinase [1] necessitates the use of stereochemically defined alliin in biocatalytic reactors designed to produce allicin in situ. This application is relevant for generating antimicrobial allicin on demand in agricultural or food preservation settings, where consistent conversion rates are critical.

Garlic-Derived Bioactive Research and Functional Food Development

Alliin's distinct functional role as the precursor to allicin, as opposed to the lachrymatory factor generated by isoalliin [1], makes it the essential starting material for research into garlic's cardioprotective, anticancer, and antimicrobial properties. Formulators developing garlic-based nutraceuticals must ensure alliin content is preserved and not confused with inactive isomers.

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